12-Oxododecanoic acid

Beschreibung

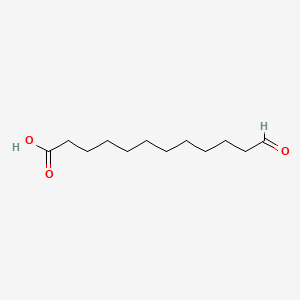

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

3956-80-7 |

|---|---|

Molekularformel |

C12H22O3 |

Molekulargewicht |

214.3 g/mol |

IUPAC-Name |

12-oxododecanoic acid |

InChI |

InChI=1S/C12H22O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h11H,1-10H2,(H,14,15) |

InChI-Schlüssel |

KGEACANGAYABKT-UHFFFAOYSA-N |

SMILES |

C(CCCCCC(=O)O)CCCCC=O |

Kanonische SMILES |

C(CCCCCC(=O)O)CCCCC=O |

Andere CAS-Nummern |

3956-80-7 |

Herkunft des Produkts |

United States |

Biosynthesis and Biotechnological Production of 12 Oxododecanoic Acid

Elucidation of Natural Biosynthetic Pathways

Nature has evolved sophisticated enzymatic machineries for the specific oxidation of fatty acids. These pathways, primarily found in microorganisms and plants, provide the foundational knowledge for developing biocatalytic processes.

Cytochrome P450 (CYP) monooxygenases are a versatile class of heme-containing enzymes capable of hydroxylating a wide range of substrates, including fatty acids. wikipedia.org The enzyme CYP52A21 from the yeast Candida albicans has been identified as a fatty acid hydroxylase. nih.govnih.gov When expressed in Escherichia coli, the purified CYP52A21, in a reconstituted system with NADPH-cytochrome P450 reductase, primarily catalyzes the ω-hydroxylation of dodecanoic acid to form 12-hydroxydodecanoic acid. nih.govnih.govebi.ac.uk

Further studies have shown that CYP52A21 can directly produce 12-oxododecanoic acid from halogenated substrates. The P450-catalyzed oxidation of carbons substituted with a halogen typically proceeds through hydroxylation, followed by the elimination of the halide ion to yield the carbonyl product. nih.gov When 12-chloro-, 12-bromo-, and 12-iodododecanoic acids were used as substrates for CYP52A21, this compound was formed, although the production yield decreased as the size of the terminal halide increased. nih.govnih.gov This reactivity demonstrates a direct enzymatic route to the oxo acid, highlighting the catalytic potential of CYP enzymes in its synthesis.

Table 1: Oxidation of Dodecanoic Acid Analogs by CYP52A21

| Substrate | Primary Product(s) | Key Finding | Reference |

|---|---|---|---|

| Dodecanoic acid | 12-Hydroxydodecanoic acid, 11-Hydroxydodecanoic acid | Primarily ω-hydroxylation with minor (ω-1)-hydroxylation. | nih.govnih.gov |

| 12-Chlorododecanoic acid | This compound | Direct oxidation to the aldehyde via a hydroxylation-elimination mechanism. | nih.govnih.gov |

| 12-Bromododecanoic acid | This compound | Yields are lower than with the chloro-analog, suggesting steric hindrance. | nih.govnih.gov |

| 12-Iodododecanoic acid | This compound | Lowest yield among the halo-acids, indicating significant impact of halide size on catalysis. | nih.govnih.gov |

In plants, a prominent pathway for generating oxidized fatty acids, known as oxylipins, involves a cascade of enzymes including lipoxygenase (LOX) and hydroperoxide lyase (HPL). aocs.orgcsic.es This pathway can produce precursors to this compound from common unsaturated fatty acids like linoleic acid. nih.govmdpi.com The process is initiated by a LOX enzyme, which catalyzes the dioxygenation of a polyunsaturated fatty acid. csic.es

Specifically, 13-lipoxygenase (13-LOX) converts linoleic acid into 13S-hydroperoxyoctadecadienoic acid (13S-HPODE). nih.gov This hydroperoxide intermediate is then cleaved by a 13-hydroperoxide lyase (13-HPL). HPLs are a subclass of cytochrome P450 enzymes (CYP74) that catalyze the cleavage of fatty acid hydroperoxides into an aldehyde and an ω-oxoacid. nih.gov The action of 13-HPL on 13S-HPODE yields hexanal (B45976) and 12-oxo-9(Z)-dodecenoic acid. csic.esnih.gov This unsaturated oxo-acid is a direct precursor that can be subsequently reduced to form this compound. This enzymatic cascade represents a natural and efficient route for synthesizing C12 bifunctional compounds from renewable plant oils rich in linoleic acid. nih.gov

The oxylipin pathway is a complex network responsible for producing a wide array of signaling molecules and defense compounds in plants, fungi, and algae from the oxidation of polyunsaturated fatty acids. aocs.orgresearchgate.netmdpi.com The key initiating enzymes are lipoxygenases (LOXs) or α-dioxygenases (α-DOX), which introduce oxygen into the fatty acid backbone. aocs.org The resulting hydroperoxides are then further metabolized by a host of enzymes, including allene (B1206475) oxide synthase (AOS), hydroperoxide lyase (HPL), and divinyl ether synthase (DES). aocs.org

Within this pathway, the branch involving LOX and HPL is directly responsible for forming precursors to this compound. csic.es The sequential action of 13-LOX and 13-HPL on linoleic acid generates 12-oxo-9(Z)-dodecenoic acid. nih.gov This highlights the role of the oxylipin pathway as a source for this specific C12 oxo-acid. The study of related oxylipin products, such as cis-(+)-12-oxo-phytodienoic acid (cis-OPDA), which is formed via LOX, AOS, and allene oxide cyclase (AOC), further illustrates the metabolic diversity and the modular nature of these pathways in generating a variety of oxidized fatty acid structures. nih.gov Understanding the specificity and mechanisms of these enzymes is crucial for harnessing them for targeted biocatalytic synthesis.

Role of Lipoxygenase and Hydroperoxide Lyase Cascades in Formation from Unsaturated Fatty Acids (e.g., Linoleic Acid)

Microbial and Enzymatic Biotransformation for this compound Synthesis

Leveraging the enzymatic pathways found in nature, researchers are developing engineered microorganisms and enzymatic systems for the targeted production of this compound and its derivatives from renewable resources.

De novo biosynthesis, the production of a target molecule from a simple carbon source like glucose, represents a significant goal in metabolic engineering. mdpi.com Recent efforts have focused on engineering Escherichia coli for the production of the Nylon-12 monomer, ω-aminododecanoic acid, a direct derivative of this compound. researchgate.netresearchgate.netnih.gov This was achieved by creating a completely synthetic pathway in E. coli. nih.gov

The engineered pathway involves several key modules:

Fatty Acid Synthesis: The native fatty acid biosynthesis pathway of E. coli is harnessed and modified. nih.gov

Chain-Length Specificity: A thioesterase from Umbellularia californica (BTE), which is specific for C12 acyl-ACPs, is introduced to ensure the production of dodecanoic acid (lauric acid). nih.govnih.gov

Multi-Enzyme Cascade: A cascade of enzymes is introduced to convert dodecanoic acid to the final product. This cascade includes a P450 monooxygenase for terminal hydroxylation to 12-hydroxydodecanoic acid, an alcohol dehydrogenase to form this compound, and a transaminase for the final amination step. researchgate.netnih.gov

Through extensive engineering, including optimizing the rate-limiting P450 enzyme and managing cellular redox balance, researchers have successfully produced ω-aminododecanoic acid from glucose, demonstrating the feasibility of producing C12 bifunctional compounds from renewable feedstocks. researchgate.netresearchgate.net One study achieved a production level of 471.5 mg/L in shake flasks. nih.gov

Whole-cell biocatalysis utilizes entire microbial cells containing the desired enzymes to perform chemical transformations. This approach avoids costly and time-consuming enzyme purification and can facilitate cofactor regeneration. Engineered E. coli strains have been developed as whole-cell catalysts for producing C12 compounds. sciepublish.com

These systems are particularly effective for performing regioselective oxidative transformations. For instance, whole-cell biocatalysts co-expressing a P450 monooxygenase (like CYP153A) and its redox partners have been used to achieve highly specific ω-hydroxylation of dodecanoic acid to 12-hydroxydodecanoic acid, the immediate precursor of this compound. sciepublish.commdpi.com Subsequent oxidation of the alcohol to the aldehyde (this compound) is then carried out by an alcohol dehydrogenase (ADH). sciepublish.com In some engineered systems, this compound is a key intermediate that is further converted, for example, to 12-aminododecanoic acid by a transaminase. nih.gov One-pot reactions using multiple whole-cell systems or a single engineered strain have been established to convert substrates like dodecanoic acid or even linoleic acid into valuable C12 products, showcasing the versatility of this approach. nih.govsciepublish.com

Table 2: Engineered Whole-Cell Systems for C12 Compound Synthesis

| Host Organism | Key Enzymes Introduced | Substrate | Intermediate/Product | Reference |

|---|---|---|---|---|

| Escherichia coli | CYP153A, Alcohol Dehydrogenase (AlkJ), ω-Transaminase (ω-TA) | Dodecanoic acid | 12-Hydroxydodecanoic acid, this compound, ω-Aminododecanoic acid | sciepublish.com |

| Escherichia coli | Lipoxygenase (LOX), Hydroperoxide Lyase (HPL), ω-Transaminase (ω-TA) | Linoleic acid | 12-Oxo-9(Z)-dodecenoic acid, 12-Amino-9(Z)-dodecenoic acid | nih.govsciepublish.com |

| Escherichia coli | Acyl-ACP Thioesterase (BTE), P450, ADH, ω-TA | Glucose | de novo synthesis to ω-Aminododecanoic acid via Dodecanoic acid and this compound intermediates | researchgate.netnih.govnih.gov |

| Escherichia coli | AlkBGT (monooxygenase), ω-TA (CV2025) | Methyl laurate | 12-Aminododecanoic acid methyl ester | nih.gov |

Optimization of Enzyme Cascades for Efficient Production from Vegetable Oils and Fatty Acids

The efficient synthesis of this compound from complex substrates such as vegetable oils necessitates a cascade of enzymatic reactions. A typical pathway involves the initial hydrolysis of triglycerides by a lipase (B570770), followed by the oxidation of the released fatty acids by a lipoxygenase (LOX) and subsequent cleavage by a hydroperoxide lyase (HPL). researchgate.net The optimization of this cascade is crucial for maximizing product yield and process efficiency.

One-pot synthesis, where all enzymatic reactions occur in a single vessel, is a desirable approach. nih.gov For instance, a one-pot enzyme cascade starting from safflower oil has been developed using Pseudomonas fluorescens lipase, Glycine max lipoxygenase (LOX-1), and an N-terminally truncated hydroperoxide lyase from papaya (HPLCP-N). nih.govnih.gov This system achieved a 43% yield of 12-oxo-9(Z)-dodecenoic acid. nih.govnih.gov

Strategies for Enhancing Enzyme Activity and Stability (e.g., N-terminal deletions in HPL)

A significant challenge in utilizing hydroperoxide lyases (HPLs) is their often low catalytic activity and solubility when expressed recombinantly. nih.gov A key strategy to overcome this is the deletion of the N-terminal sequence. For example, the removal of the hydrophobic, non-conserved N-terminal sequence of HPL from Carica papaya (papaya) dramatically enhanced its activity. nih.govresearchgate.net The initial activity of the full-length enzyme was low, but truncation of the N-terminus improved it. nih.gov Further optimization of the solubilization buffer and expression media led to a significant increase in enzyme activity. nih.govnih.gov This N-terminally truncated papaya HPL (HPLCP-N) exhibited a high catalytic efficiency. nih.govnih.gov Similarly, it has been noted that some HPLs from alfalfa possess an unusual N-terminal sequence that reduces enzyme activity, suggesting they might be pro-enzymes. nih.gov Deletion of 31 amino acids at the N-terminus of a modified 13-hydroperoxide lyase also resulted in improved expression and higher catalytic activity. google.com

Sequential vs. Simultaneous Enzyme Addition in One-Pot Reactions

The timing of enzyme addition in a one-pot cascade can significantly impact product yield. In the synthesis of 12-aminododecenoic acid from linoleic acid, which involves a similar oxylipin pathway, a three-enzyme cascade of lipoxygenase (LOX), hydroperoxide lyase (HPL), and ω-transaminase was established. nih.gov Research found that the consecutive addition of these enzymes resulted in higher product concentrations compared to adding them all simultaneously at the start of the reaction. nih.gov This sequential approach, where the substrate is pre-incubated with LOX before the addition of HPL, led to a significantly higher product conversion. nih.gov This is consistent with previous observations in the synthesis of 9-oxononanoic acid, where yields decreased with increasing substrate concentration in a coupled LOX and HPL system. nih.gov The sequential addition strategy can help mitigate issues of enzyme inhibition or substrate/product instability. csic.es

Metabolic Engineering and Genetic Modification for Yield Improvement

Metabolic engineering of microbial hosts offers a powerful approach to enhance the production of this compound and its derivatives. This involves the genetic modification of microorganisms to optimize metabolic pathways, improve precursor supply, and enhance enzyme expression and activity. For the production of ω-aminododecanoic acid, a derivative of this compound, from dodecanoic acid, a multi-enzyme cascade involving a cytochrome P450 monooxygenase (CYP153A), alcohol dehydrogenase (AlkJ), and ω-transaminase (ω-TA) was developed in Escherichia coli. researchgate.net

Key strategies for yield improvement through metabolic engineering include:

Optimizing Cofactor Supply: Many enzymatic steps in the cascade are dependent on cofactors like NADPH. Engineering the host's metabolism to regenerate these cofactors efficiently is crucial. sciepublish.com For example, coupling the transaminase reaction to an alanine (B10760859) dehydrogenase can ensure a self-sufficient supply of the amino donor L-alanine. nih.gov

Blocking Competing Pathways: Knocking out genes involved in competing metabolic pathways, such as β-oxidation, can redirect the metabolic flux towards the desired product. rsc.orgnih.gov

Improving Enzyme Performance: Protein engineering can be used to improve the stability, activity, and specificity of the enzymes in the cascade. sciepublish.com

Whole-Cell Biocatalysis: Utilizing whole-cell biocatalysts eliminates the need for costly enzyme purification and can provide a more stable environment for the enzymes, along with inherent cofactor regeneration systems. sciepublish.comrsc.org In a study producing ω-hydroxydodecanoic acid (a precursor to this compound) in Candida viswanathii, a Cas13d system was used for programmable mRNA knockdown of genes involved in the conversion of the desired product to byproducts, leading to enhanced production. rsc.org

Substrate Specificity and Regioselectivity of Biocatalysts

The efficiency and specificity of the biocatalytic production of this compound are heavily dependent on the substrate specificity and regioselectivity of the enzymes employed, particularly ω-hydroxylases.

Characterization of ω-Hydroxylases and Related Enzymes

ω-Hydroxylases are a class of enzymes, often belonging to the cytochrome P450 (CYP) superfamily, that catalyze the hydroxylation of the terminal (ω) carbon of fatty acids. researchgate.net This is a thermodynamically challenging reaction, as the primary C-H bond at the ω-position is stronger than the adjacent secondary C-H bonds. nih.gov The enzyme's protein structure enforces this regioselectivity. nih.gov

Several CYP families, including CYP4A, CYP4B, CYP4F, and CYP2U1 in humans, are known to catalyze the ω-hydroxylation of fatty acids. nih.govfrontiersin.org These enzymes exhibit varying substrate specificities in terms of fatty acid chain length and degree of unsaturation. nih.gov For example, human CYP4A11 can bind to lauric acid (C12:0). medsciencegroup.com In plants, CYP families like CYP86 and CYP94 are involved in ω-hydroxylation. researchgate.net Fungal ω-hydroxylases are primarily found in the CYP52 and CYP505 families. plos.org

The characterization of these enzymes often involves expressing them in a heterologous host, such as yeast or E. coli, and then assaying their activity with a range of fatty acid substrates. researchgate.netresearchgate.net

Influence of Substrate Structure on Enzymatic Oxidation Patterns

The structure of the fatty acid substrate, including its chain length and the presence and position of double bonds, significantly influences the enzymatic oxidation pattern.

Chain Length: The regioselectivity of ω-hydroxylation by CYP4 enzymes tends to decrease for fatty acids longer than lauric acid (C12). nih.gov While ω-hydroxylation is often predominant, as the chain length increases, the ratio of ω- to (ω-1)-hydroxylation often decreases. nih.gov

Unsaturation: The presence of double bonds in unsaturated fatty acids also affects oxidation. nih.gov Some ω-hydroxylases can metabolize both saturated and unsaturated fatty acids. jmb.or.kr The oxidation of polyunsaturated fatty acids can be initiated by either enzymatic (e.g., lipoxygenases) or non-enzymatic processes. twinwoodcattle.comoup.com The number of double bonds influences the susceptibility to oxidation, with more highly unsaturated fatty acids being more prone to oxidation. researchgate.net The position of the fatty acid on the glycerol (B35011) backbone of a triglyceride can also influence its digestion and subsequent oxidation. acs.org

Substitutions: The presence of other functional groups on the fatty acid chain can also impact oxidation. For instance, the oxidation rate of 12-chlorododecanoic acid to this compound is faster than its bromo- and iodo-analogs due to a higher binding affinity to CYP4A1.

The following table summarizes the substrate specificity of some characterized ω-hydroxylases:

| Enzyme/Enzyme Family | Preferred Substrates | Key Findings |

| Rat CYP4A1, CYP4A2, CYP4A3, CYP4A8; Human CYP4A11 | Medium-chain fatty acids (e.g., lauric acid) | ω-regioselectivity tends to decrease for substrates longer than lauric acid. nih.gov |

| Rabbit CYP4A7 | Lauric acid to nonadecanoic acid | The ω/(ω-1)-hydroxylation ratio decreases as the fatty acid chain length increases. nih.gov |

| CYP102A15 and CYP102A170 (from Bacillus sp. and Paenibacillus sp.) | Saturated (C12-C18) and unsaturated (up to C20) fatty acids | Show preference for ω-1 and ω-2 hydroxylation over ω-3. jmb.or.kr |

| Arabidopsis thaliana CYP96A4 | Medium-chain saturated fatty acids | Showed the highest catalytic activity among several characterized A. thaliana CYP enzymes. researchgate.net |

| Grosmannia clavigera CYP630B18 | Oleic acid | Highly specific for the ω-hydroxylation of oleic acid. plos.org |

Chemical Synthesis Methodologies for 12 Oxododecanoic Acid

Strategies for Regioselective Functionalization of Dodecanoic Acid Derivatives

Regioselective functionalization is crucial for the efficient synthesis of 12-oxododecanoic acid, ensuring the carbonyl group is introduced at the desired C-12 position.

One of the most direct methods for synthesizing this compound involves the oxidative cleavage of an epoxide precursor, specifically cis-12,13-epoxystearic acid. researchgate.net This saturated epoxy fatty acid serves as an ideal substrate for targeted cleavage.

The reaction is typically carried out using periodic acid (H₅IO₆) in a solvent system such as a mixture of tertiary butyl alcohol and water. researchgate.netprepchem.com The periodic acid selectively attacks and cleaves the C-C bond of the epoxide ring, resulting in the formation of two carbonyl-containing fragments. In this case, the cleavage of 12,13-epoxystearic acid yields this compound and hexanal (B45976). prepchem.com The reaction proceeds under mild conditions and provides good yields of the desired oxo acid. researchgate.net A notable advantage of this approach is its high regioselectivity, as the cleavage occurs precisely at the location of the pre-existing epoxy group. The precursor, 12,13-epoxystearic acid, can be readily prepared by the hydrogenation of vernolic acid. google.com

Table 1: Synthesis of this compound via Periodic Acid Oxidation

| Precursor | Reagent | Solvent | Reaction Time | Yield | Byproduct | Source |

|---|---|---|---|---|---|---|

| cis-12,13-Epoxystearic Acid | Periodic Acid (H₅IO₆) | tertiary Butyl Alcohol / Water | 5 hours | 71-73% | Hexanal | researchgate.netprepchem.com |

Ozonolysis is a powerful and highly efficient organic reaction for cleaving carbon-carbon double bonds using ozone (O₃). wikipedia.org This method can be applied to the synthesis of this compound from unsaturated fatty acid precursors that possess a double bond at a specific position. For instance, the ozonolysis of erucic acid (a C22 fatty acid with a double bond at C13) can yield this compound upon cleavage.

The ozonolysis process first forms an unstable primary ozonide, which rearranges into a more stable 1,2,4-trioxolane, also known as a secondary ozonide. researchgate.net The subsequent workup of this intermediate determines the final products. wikipedia.org

Oxidative Workup: Using an oxidizing agent like hydrogen peroxide leads to the formation of carboxylic acids.

Reductive Workup: Using reducing agents like zinc or dimethyl sulfide (B99878) yields aldehydes or ketones.

To produce this compound, a hybrid approach can be conceptualized where the ozonolysis of an appropriate unsaturated precursor is followed by a workup that selectively oxidizes one fragment to a carboxylic acid while leaving the other as an aldehyde. googleapis.comgoogle.com The process is highly atom-efficient, as two of the three oxygen atoms from the ozone molecule are incorporated into the final products. googleapis.com

Transition metal catalysis offers a versatile toolkit for the functionalization of C-H and C=C bonds. Palladium-catalyzed reactions, such as the Wacker-type oxidation, are well-established methods for converting terminal alkenes into methyl ketones. nih.gov In principle, a dodec-11-enoic acid derivative could be oxidized using a palladium catalyst (e.g., Pd(OAc)₂) in the presence of an oxidant to introduce a carbonyl group at the C-12 position. mdpi.com

The general mechanism involves the activation of the alkene by the palladium(II) catalyst, followed by nucleophilic attack and subsequent steps that result in the oxidized product. mdpi.comresearchgate.net While this represents a viable strategy for regioselective oxidation, specific high-yield applications for the direct synthesis of this compound are not as commonly reported as oxidative cleavage or ozonolysis routes. The development of these catalytic systems often focuses on maximizing selectivity and efficiency, potentially offering a greener alternative to stoichiometric reagents. nih.gov

Ozonolysis and Subsequent Reductive/Oxidative Workup of Unsaturated Precursors

Synthesis from Renewable Biomass-Derived Precursors (e.g., Vernolic Acid, Castor Oil)

The use of renewable feedstocks is a cornerstone of green chemistry, and this compound can be synthesized from fatty acids derived from plant oils. tradebe.comsigmaaldrich.com

A well-documented and practical synthesis of this compound starts from vernolic acid (cis-12,13-epoxy-cis-9-octadecenoic acid). google.com Vernolic acid is a naturally epoxidized fatty acid found in the seed oil of plants like Vernonia galamensis. google.com This process avoids the need to synthesize the epoxide from a petrochemical source.

The synthetic sequence involves two main steps: researchgate.netgoogle.com

Hydrogenation: The cis-9 double bond of vernolic acid is selectively hydrogenated to yield cis-12,13-epoxystearic acid. This step is crucial to prevent the double bond from interfering with the subsequent oxidation step.

Oxidative Cleavage: The resulting 12,13-epoxystearic acid is then cleaved, typically with periodic acid, to produce this compound and the co-product hexanal. researchgate.netprepchem.com

This pathway is particularly valuable as it transforms a renewable raw material into a key intermediate for industrial products, such as the monomer for Nylon-12, after further chemical modifications. google.com While castor oil is another major renewable feedstock, its derivatives are typically used to produce other monomers like 11-aminoundecanoic acid through high-temperature pyrolysis, a process that is more energy-intensive than the mild conditions used for the vernolic acid route. google.comresearchgate.net

Evaluating synthetic pathways through the lens of green chemistry principles provides insight into their environmental impact and sustainability. tradebe.comsigmaaldrich.comscispace.com The primary routes to this compound can be compared based on several of these principles.

Use of Renewable Feedstocks (Principle 7): The synthesis starting from vernolic acid is highly advantageous as it utilizes a renewable, plant-based raw material. google.comtradebe.com This contrasts with methods that might rely on depletable fossil fuels.

Energy Efficiency (Principle 6): The transformation of vernolic acid via hydrogenation and periodic acid cleavage occurs under mild reaction conditions. researchgate.netgoogle.com This is more energy-efficient compared to alternative industrial processes like the pyrolysis of castor oil derivatives, which require temperatures of 450-500°C. google.comresearchgate.net

Catalysis vs. Stoichiometric Reagents (Principle 9): The periodic acid cleavage method uses a stoichiometric oxidant, which generates waste. researchgate.netacs.org In contrast, ozonolysis is highly atom-efficient, but the generation of ozone is energy-intensive. googleapis.com Potential transition metal-catalyzed routes would be superior in this regard, as catalysts are used in small amounts and can be recycled, minimizing waste. acs.org

Prevention of Derivatives (Principle 8): The vernolic acid route requires a hydrogenation step to protect the double bond, which can be seen as using a temporary modification. google.comsigmaaldrich.comacs.org A direct, selective oxidation of an unsaturated precursor would be more ideal.

Table 2: Green Chemistry Comparison of Synthetic Routes to this compound

| Synthetic Route | Renewable Feedstock | Energy Efficiency | Reagent Type | Key Advantage | Key Disadvantage |

|---|---|---|---|---|---|

| Periodic Acid Cleavage of Epoxystearic Acid | Yes (from Vernolic Acid) | High (mild conditions) | Stoichiometric | High yield and selectivity researchgate.net | Uses stoichiometric oxidant, generating waste acs.org |

| Ozonolysis of Unsaturated Precursors | Potentially (from plant oils) | Moderate (ozone generation is energy-intensive) googleapis.com | Stoichiometric (Ozone) | High atom economy googleapis.com | Requires handling of reactive ozone wikipedia.org |

| Transition Metal-Catalyzed Oxidation | Potentially (from bio-derived alkenes) | Potentially High | Catalytic | Minimizes waste by using catalysts acs.org | Specific catalysts for this transformation may be less developed |

Multi-Step Chemical Transformations from Epoxidized Fatty Acids

Novel Synthetic Strategies and Process Intensification for this compound

The pursuit of more efficient, safer, and environmentally benign chemical manufacturing has driven the development of innovative synthetic methodologies. For the production of this compound, a key intermediate in various industrial applications, novel strategies are focused on process intensification and the principles of green chemistry. These approaches aim to replace traditional batch processes, which often involve hazardous reagents and significant waste generation, with more advanced and sustainable alternatives.

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch production. In a flow system, reactants are continuously pumped through a network of tubes or channels, where they mix and react. This methodology offers numerous advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety due to the small reaction volumes, and the potential for straightforward automation and scale-up.

While specific, detailed studies on the end-to-end continuous flow synthesis of this compound are emerging, the principles and technologies have been successfully applied to analogous and constituent reactions, demonstrating high potential for this compound. For instance, the industrial production of related long-chain fatty acid derivatives, such as 12-(Benzyloxy)-12-oxododecanoic acid, has been envisioned using large-scale continuous flow reactors to ensure efficiency and consistency.

A critical step in many synthetic routes to this compound is the oxidation of the corresponding alcohol, 12-hydroxydodecanoic acid. A continuous-flow method for the direct oxidation of alcohols to carboxylic acids using hydrogen peroxide (H₂O₂) and a platinum (Pt) on carbon catalyst has been developed, showcasing a green and efficient alternative to conventional methods. rsc.org This system demonstrates excellent control and stability, affording high yields with water as the only byproduct. rsc.org The application of such a system to 12-hydroxydodecanoic acid would be a direct and effective route for continuous this compound production.

Table 1: Example of a Continuous-Flow Oxidation System Applicable to this compound Synthesis

| Parameter | Details | Reference |

|---|---|---|

| Reaction | Alcohol Oxidation to Carboxylic Acid | rsc.org |

| Oxidant | Hydrogen Peroxide (H₂O₂) | rsc.org |

| Catalyst | Platinum on Carbon (Pt/C) | rsc.org |

| Reactor Type | Packed-bed flow reactor | rsc.org |

| Advantages | Precise control, enhanced safety, high yield, water as sole byproduct, catalyst stability. | rsc.org |

| Potential Substrate | 12-Hydroxydodecanoic acid | N/A |

| Potential Product | This compound | N/A |

Sustainable and Low-Environmental-Impact Chemical Syntheses

The development of sustainable syntheses for this compound is heavily influenced by the principles of green chemistry, which advocate for the use of renewable feedstocks, the reduction of waste, and the use of less hazardous substances.

Biocatalytic Routes from Renewable Feedstocks

A prominent strategy involves the use of enzymes and engineered microorganisms to produce this compound and its precursors from renewable resources, such as vegetable oils and sugars. These biocatalytic methods offer high selectivity and operate under mild conditions, significantly reducing the environmental footprint compared to traditional chemical synthesis. rsc.orgnih.gov

One notable pathway starts from linoleic acid, which is abundant in vegetable oils like safflower oil. nih.govmdpi.com An enzymatic cascade involving a lipoxygenase (LOX) and a hydroperoxide lyase (HPL) can convert linoleic acid into 12-oxo-9(Z)-dodecenoic acid, a direct unsaturated precursor to this compound. nih.govnih.gov Further hydrogenation of the double bond would yield the target compound. Research has demonstrated high yields and rapid conversion times using this biocatalytic approach. nih.gov

Another sustainable approach utilizes lauric acid, obtainable from coconut or palm kernel oil, as a starting material. nih.gov Engineered Escherichia coli whole-cell biocatalysts have been developed to perform ω-oxidation of lauric acid directly to this compound. nih.gov This process is a key step in the bio-based production of 12-aminododecanoic acid, the monomer for Nylon 12. nih.govnih.gov

Furthermore, engineered yeast platforms, such as Candida viswanathii, have been developed for the high-titer production of ω-hydroxydodecanoic acid from dodecane (B42187). rsc.org This alcohol is the immediate precursor to this compound, which is formed as an intermediate in the yeast's metabolic pathway before being further oxidized to dodecanedioic acid. rsc.org By engineering the metabolic pathway to accumulate the intermediate, a sustainable source of the precursor is created.

Table 2: Selected Biocatalytic and Renewable Syntheses for this compound and Precursors

| Starting Material | Catalyst/System | Product | Yield/Titer | Reference |

|---|---|---|---|---|

| 13S-Hydroperoxy-octadecadienoic acid (13S-HPODE) | Recombinant Papaya Hydroperoxide Lyase (HPL) | 12-oxo-9(Z)-dodecenoic acid | 90% in 10s | nih.gov |

| Lauric Acid | Engineered E. coli (whole-cell) | This compound | Intermediate in cascade | nih.gov |

| Dodecane | Engineered Candida viswanathii | ω-Hydroxydodecanoic acid | 12.7 g/L | rsc.org |

| Vernolic Acid | Periodic Acid Oxidation | This compound | 71.0% | researchgate.netebi.ac.uk |

Synthesis from Other Renewable Sources

Vernolic acid, a naturally epoxidized fatty acid found in the seed oil of plants like Vernonia galamensis, offers another renewable pathway. google.com The synthesis involves hydrogenation of vernolic acid to produce 12,13-epoxystearic acid. This intermediate is then oxidized, for example with periodic acid, to cleave the epoxide ring and form this compound with good yields. researchgate.netebi.ac.ukgoogle.com This route avoids the use of petrochemical-based feedstocks entirely. google.com

These sustainable strategies, combining biocatalysis and renewable feedstocks, are pivotal in reducing the chemical industry's reliance on fossil fuels and minimizing its environmental impact. The continuous development and optimization of these green routes are essential for the future production of this compound.

Chemical Reactivity and Derivatization of 12 Oxododecanoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a primary site for reactions such as esterification and amidation, enabling the integration of 12-oxododecanoic acid into larger molecular frameworks or the modification of its physicochemical properties.

The carboxylic acid moiety of this compound can be readily converted to an ester. This reaction is fundamental for creating intermediates used in further synthetic steps. The choice of alcohol determines the nature of the resulting ester, leading to a variety of derivatives with tailored properties.

Common esters include methyl, benzyl (B1604629), and tert-butyl derivatives. For instance, 12-(Benzyloxy)-12-oxododecanoic acid is synthesized by linking a benzyl ester group to the dodecanoic acid backbone. biosynth.com Similarly, the tert-butyl ester, 12-(tert-Butoxy)-12-oxododecanoic acid, is another common derivative. americanelements.coma2bchem.com The synthesis of methyl esters, such as 12-methoxy-12-oxododecanoic acid, is also a reported transformation. rsc.organgenechemical.com These esterification reactions typically proceed under acidic conditions or through the use of specific coupling agents. The resulting esters can serve as protected forms of the carboxylic acid or as specialty chemicals themselves.

Table 1: Examples of Esterification Products from this compound

| Ester Product Name | CAS Number | Molecular Formula | Reference |

|---|---|---|---|

| 12-(Benzyloxy)-12-oxododecanoic acid | 88353-04-2 | C19H28O4 | |

| 12-(tert-Butoxy)-12-oxododecanoic acid | 234081-98-2 | C16H30O4 | americanelements.com |

The carboxylic acid group of this compound can react with amines to form amides. This transformation is crucial for producing polyamide monomers and for incorporating the fatty acid chain into peptides. The reaction to form a simple amide results in compounds like 12-amino-12-oxododecanoic acid. achemblock.com

In the context of more complex syntheses, such as peptide synthesis, the carboxylic acid can be activated using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC). This activation facilitates the formation of an amide bond with an amino acid or peptide. For example, 12-aminododecanoic acid, which can be derived from this compound, is often protected with an Fmoc group (Fmoc-12-Ado-OH) and used as a linker or spacer in solid-phase peptide synthesis. peptide.com This demonstrates the utility of the dodecanoic acid backbone in building complex biomolecular structures.

Esterification Reactions for Intermediate and Specialty Chemical Synthesis

Transformations of the Ketone Functionality

The aldehyde group (an oxo group at position 12) is highly reactive and serves as a handle for numerous chemical modifications, including reduction to an alcohol, conversion to nitrogen-containing derivatives, and participation in carbon-carbon bond-forming reactions.

The ketone (aldehyde) functionality of this compound can be selectively reduced to a primary alcohol, yielding 12-hydroxydodecanoic acid. This transformation is a key step in the synthesis of certain bioplastics and polymer precursors. nih.govnih.gov

Various reducing agents can accomplish this conversion. Sodium borohydride (B1222165) (NaBH₄) is commonly used, often in an alkaline solution, to reduce the aldehyde to the corresponding alcohol. nih.gov Other reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed. In biocatalytic processes, alcohol dehydrogenases (ADH) are responsible for the interconversion of this compound and 12-hydroxydodecanoic acid. rsc.org The choice of reagent can be critical, especially in the context of more complex molecules where stereoselectivity is a concern. For instance, studies on related keto-compounds show that reagents like L-selectride or DIBAL can provide high diastereoselectivity in the reduction of a ketone. researchgate.net

Table 2: Common Reducing Agents for Ketone to Alcohol Transformation

| Reducing Agent | Product | Typical Conditions | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | 12-Hydroxydodecanoic acid | Alkaline solution, e.g., NaOH | nih.gov |

| Lithium Aluminum Hydride (LiAlH₄) | 12-Hydroxydodecanoic acid | Anhydrous ether solvent | |

| Alcohol Dehydrogenase (ADH) | 12-Hydroxydodecanoic acid | Biocatalytic, whole-cell systems | rsc.org |

The carbonyl group of this compound readily reacts with nitrogen-based nucleophiles like hydroxylamine (B1172632) and hydrazine (B178648). The reaction with hydroxylamine (NH₂OH), typically using hydroxylamine hydrochloride, yields this compound oxime. google.comresearchgate.net This reaction is generally carried out under mildly acidic conditions (pH 4-5) to ensure the hydroxylamine remains sufficiently nucleophilic. google.com

The formation of the oxime is a particularly significant reaction, as the oxime itself is a stable intermediate that can be further transformed. Specifically, the catalytic reduction of this compound oxime is a key step in an important industrial synthesis of 12-aminododecanoic acid, the monomer precursor for Nylon-12. google.comresearchgate.net Similarly, reaction with hydrazine (N₂H₄) or its derivatives produces the corresponding hydrazone, another class of stable nitrogen-containing derivatives. khanacademy.org

Carbonyl condensation reactions, such as the aldol (B89426) condensation, are fundamental carbon-carbon bond-forming reactions in organic chemistry. wyzant.comvanderbilt.edu These reactions involve the nucleophilic addition of an enolate ion to a carbonyl group. wyzant.com this compound possesses the necessary features to participate in such reactions.

The molecule has acidic alpha-protons (on the carbon adjacent to the aldehyde group) that can be removed by a base to form a nucleophilic enolate. This enolate can then, in principle, attack the electrophilic carbonyl carbon of another molecule of this compound (a self-condensation) or a different carbonyl-containing compound. vanderbilt.edu The initial product of an aldol condensation is a β-hydroxy aldehyde or ketone, which can subsequently dehydrate to form a conjugated α,β-unsaturated product. wyzant.com While specific examples of this compound undergoing aldol-type condensations are not extensively detailed in readily available literature, its bifunctional nature makes it a potential candidate for intramolecular condensation reactions to form cyclic structures or for intermolecular reactions to build longer carbon chains.

Formation of Oximes, Hydrazones, and Related Nitrogen-Containing Derivatives

Functionalization for Polymerization and Other Macromolecular Applications

The bifunctional nature of this compound, possessing both a carboxylic acid and a ketone group, makes it a valuable platform molecule for the synthesis of various monomers and macromolecular structures. Through targeted chemical and enzymatic modifications, it can be transformed into precursors for high-performance bio-based polymers, and its derivatives can be functionalized to introduce specific properties like cross-linking capabilities.

Precursor Role in Bio-based Polyamide and Polyester (B1180765) Synthesis

This compound serves as a key intermediate in the production of monomers for commercially significant bio-based polyamides and polyesters. Its strategic position allows for the synthesis of various bifunctional monomers through straightforward chemical transformations.

One of the most notable applications is its role as a precursor to 12-aminododecanoic acid, the monomer for Polyamide 12 (Nylon 12). nih.govnih.gov The synthesis of 12-aminododecanoic acid can be achieved from this compound via a transaminase-catalyzed amination. nih.gov This biocatalytic route often starts from the ω-oxidation of lauric acid to produce this compound, which is then converted to the corresponding amino acid. nih.gov Another pathway involves the conversion of this compound to its oxime derivative, which is subsequently reduced to 12-aminododecanoic acid. nih.gov These bio-based routes provide a sustainable alternative to traditional petrochemical methods for producing Nylon 12 monomers. nih.gov

Furthermore, this compound is a versatile precursor for polyester monomers. Through reduction of its ketone group, it is converted to 12-hydroxydodecanoic acid. nih.gov This hydroxy acid is a classic AB-type monomer that can undergo self-condensation polymerization to form poly(12-hydroxydodecanoate), a linear polyester. biocrick.com Alternatively, oxidation of the terminal aldehyde group of this compound yields dodecanedioic acid, an important AA-type dicarboxylic acid monomer. nih.gov Dodecanedioic acid is a building block for various polyamides (e.g., PA 6,12, PA 12,12) and polyesters when reacted with appropriate diamine or diol comonomers. The enzymatic synthesis of 12-oxo-9(Z)-dodecenoic acid from linoleic acid has also been proposed as a route to these polymer precursors, highlighting the potential of using different renewable feedstocks. nih.gov

The transformation pathways from this compound to key polymer monomers are summarized below:

| Precursor | Transformation | Monomer Product | Target Polymer Class |

| This compound | Reductive Amination / Oximation & Reduction | 12-Aminododecanoic acid | Polyamide |

| This compound | Reduction | 12-Hydroxydodecanoic acid | Polyester |

| This compound | Oxidation | Dodecanedioic acid | Polyamide, Polyester |

Studies on Polymerization Kinetics and Mechanism

Direct studies on the polymerization kinetics and mechanism of this compound are not widely reported, as its ketone functionality is not typically used for direct polymerization. Instead, research focuses on the polymerization of its derivatives, primarily 12-hydroxydodecanoic acid for polyesters and 12-aminododecanoic acid for polyamides. The polymerization of these monomers generally follows a step-growth mechanism.

For the lipase-catalyzed polymerization of 12-hydroxydodecanoic acid, kinetic studies have shown the influence of catalyst concentration on the rate of molecular weight build-up. biocrick.com For instance, in the polymerization of 12-hydroxydodecanoic acid at 90°C, significant variations in molecular weight were observed with catalyst concentrations ranging from 0.1% to 10% by weight relative to the monomer. biocrick.com With a 1% lipase (B570770) catalyst concentration, a poly(12-hydroxydodecanoic acid) with a number average molecular weight (Mn) of 17,600 Da was achieved within 24 hours. biocrick.com The catalyst activity was observed to decrease over time, with a reduction of 7%, 18%, and 25% after 4, 24, and 48 hours, respectively. biocrick.com

Table 1: Effect of Catalyst Concentration on Lipase-Catalyzed Polymerization of 12-Hydroxydodecanoic Acid Data derived from studies on the polymerization of 12-hydroxydodecanoic acid.

| Catalyst Concentration (%-by-wt) | Reaction Time (h) | Resulting Polymer Mn (Da) | Catalyst Activity Decrease (%) |

|---|---|---|---|

| 0.1 | 24 | Lower MW | Not specified |

| 0.5 | 24 | Intermediate MW | Not specified |

| 1.0 | 4 | - | 7 |

| 1.0 | 24 | 17,600 | 18 |

| 1.0 | 48 | - | 25 |

The mechanism for this type of condensation polymerization involves the formation of an ester linkage between the hydroxyl and carboxylic acid groups of two monomer molecules, with the elimination of a water molecule. Achieving high molecular weight polymers requires a high degree of conversion, which is characteristic of step-growth polymerization.

In the context of other functionalized fatty acids, photopolymerization kinetics have also been investigated. For example, the photopolymerization of acrylate-functionalized precursors can be studied using photo-DSC and photo-rheology to understand the reaction mechanism. jlu.edu.cn The rate of such polymerizations is often found to be dependent on the square root of the photoinitiator concentration and the light intensity. jlu.edu.cn While not directly involving this compound, these studies provide insight into the kinetic models that could be applied to its suitably functionalized derivatives. jlu.edu.cnunh.edu

Introduction of Reactive Handles for Cross-linking or Surface Modification

The functional groups on monomers derived from this compound provide opportunities to introduce reactive handles for subsequent polymer modification, such as cross-linking or surface functionalization. These modifications are crucial for tailoring the final properties of the material, including mechanical strength, thermal stability, and biocompatibility. mdpi.com

Cross-linking:

For polyesters derived from hydroxy-fatty acids like 12-hydroxydodecanoic acid, cross-linking can be achieved by introducing unsaturation or other reactive groups into the polymer backbone or as side chains. For example, polyesters (estolides) based on fatty acids have been successfully cross-linked using dicumyl peroxide or sulfur vulcanization systems. arxiv.orgresearchgate.net These methods create covalent bonds between polymer chains, transforming thermoplastic materials into elastomers with improved thermal stability and mechanical properties. arxiv.org Thiol-ene "click" chemistry is another effective method, where thiols are added across double bonds that can be incorporated into the polyester structure. researchgate.net

The presence of free hydroxyl or carboxyl groups in polyesters derived from monomers like 10,16-dihydroxyhexadecanoic acid allows for further structural modification and can increase hydrophilicity and degradability. mdpi.com Similarly, the hydroxyl group of 12-hydroxydodecanoic acid could be used as a point of attachment for cross-linkable moieties. For instance, aza-Michael addition is a reaction that can be used for cross-linking under physiological conditions, which is relevant for biomedical applications. nih.gov

Table 2: Cross-linking Strategies for Fatty Acid-Based Polymers

| Cross-linking Method | Reactive Group | Reagents/Conditions | Resulting Properties |

|---|---|---|---|

| Peroxide Curing | Polymer Backbone | Dicumyl Peroxide, Heat | Elastomeric, High Thermal Stability arxiv.orgresearchgate.net |

| Sulfur Vulcanization | Unsaturated Sites | Sulfur, Accelerators, Heat | Elastomeric, Tailored Mechanical Properties arxiv.orgresearchgate.net |

| Thiol-ene "Click" Chemistry | Double Bonds | Thiols, UV-light/Initiator | Modulated Glass Transition Temperature researchgate.net |

Surface Modification:

The surface properties of polymers are critical for their interaction with the environment, especially in biomedical applications. mdpi.com Polymers derived from this compound can be subjected to various surface modification techniques to enhance properties like wettability, biocompatibility, or adhesion. sapub.orgresearchgate.net

Chemical modification techniques can alter the surface without changing the bulk properties of the polymer. mdpi.com For polymers with available functional groups, such as the polyesters or polyamides from this compound derivatives, these groups can be used to graft other molecules onto the surface. For example, hydrophilic polymers can be attached to improve wettability. researchgate.net Plasma treatment is a common dry technique used to introduce new functional groups (e.g., hydroxyl, carboxyl, amine) onto a polymer surface by exposing it to a reactive gas plasma. biomedpharmajournal.orgresearchgate.net These new groups can then serve as reactive handles for further functionalization or to directly alter surface energy and cellular response. biomedpharmajournal.org For instance, oxygen plasma treatment can introduce negative oxide and peroxide groups on a polyurethane surface, which can then be used for grafting molecules like acrylamide (B121943) to improve cell adhesion. biomedpharmajournal.org

Advanced Analytical Methodologies for 12 Oxododecanoic Acid

Spectroscopic Characterization for Structural Elucidation

While chromatography is used for separation and quantification, spectroscopic methods are indispensable for the definitive elucidation of the molecular structure of 12-oxododecanoic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for de novo structure determination. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule.

In the ¹³C NMR spectrum of this compound, two distinct carbonyl carbon signals are key identifiers: one at a lower chemical shift (around 180 ppm) corresponding to the carboxylic acid carbon, and another at a higher chemical shift (around 203-208 ppm) for the ketone/aldehyde carbonyl carbon. google.com The long methylene (B1212753) (-CH₂-) chain produces a cluster of signals typically between 24 and 34 ppm. rsc.org

The ¹H NMR spectrum shows characteristic signals for the protons in the molecule. The methylene protons adjacent to the carboxylic acid and the ketone group appear as multiplets at approximately 2.2-2.5 ppm. google.com The bulk of the methylene protons in the aliphatic chain resonate as a broad multiplet between 1.2 and 1.8 ppm. google.comrsc.org Although not always reported in basic analyses, 2D-NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign all proton and carbon signals and confirm the connectivity of the entire carbon skeleton.

Table 2: Key NMR Spectral Data for this compound and Related Structures

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹³C | Ketone Carbonyl (C=O) | ~203 | google.com |

| ¹³C | Carboxylic Acid Carbonyl (-COOH) | ~180 | google.com |

| ¹³C | Methylene Chain (-CH₂-) | ~24 - 34 | rsc.org |

| ¹H | Protons adjacent to C=O and COOH (-CH₂-) | ~2.2 - 2.5 (multiplet) | google.com |

| ¹H | Methylene Chain (-CH₂-)n | ~1.2 - 1.8 (multiplet) | google.comrsc.org |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of this compound by identifying its key functional groups. These methods are complementary, providing a detailed fingerprint of the molecule's vibrational modes.

Infrared (IR) Spectroscopy is particularly sensitive to polar bonds and provides distinct signals for the characteristic functional groups within this compound: the carboxylic acid and the ketone. The carboxylic acid group presents two prominent features: a very broad and strong O-H stretching band, typically observed between 2800 and 3500 cm⁻¹, and a sharp, intense C=O (carbonyl) stretching band around 1710 cm⁻¹. For this compound specifically, a carbonyl absorption has been noted at 1705 cm⁻¹, which represents the combined absorption of the ketone and carboxylic acid carbonyls. google.com The O-H group's stretching vibration has also been reported in the 3500 cm⁻¹ region, with C-H stretching from the aliphatic chain appearing around 2850 cm⁻¹. google.com

Raman Spectroscopy , conversely, is more sensitive to non-polar bonds and symmetric vibrations, offering valuable information about the molecule's carbon backbone. horiba.com While specific Raman spectra for this compound are not widely published, the expected signals can be inferred from analyses of similar long-chain fatty acids. spectroscopyonline.comspectroscopyonline.com The C=O stretch of the ketone and carboxylic acid would appear in the 1650-1740 cm⁻¹ region. spectroscopyonline.comresearchgate.net The long methylene (-CH₂-) chain produces characteristic vibrations, including a twisting mode around 1300 cm⁻¹, a scissoring deformation near 1440-1460 cm⁻¹, and symmetric and asymmetric stretching modes between 2840 and 2930 cm⁻¹. spectroscopyonline.comresearchgate.net The relative intensity of the methylene (~2850 cm⁻¹) and methyl (~2885 cm⁻¹) stretching bands can provide information about the chain length. spectroscopyonline.com

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical IR Range (cm⁻¹) | Reported IR Value (cm⁻¹) | Typical Raman Range (cm⁻¹) |

|---|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2800-3500 (very broad) | ~3500 google.com | Weak |

| Aliphatic Chain | C-H Stretch | 2850-2960 | ~2850 google.com | 2840-2930 (strong) |

| Carbonyl (Ketone & Carboxylic Acid) | C=O Stretch | 1700-1725 | 1705 google.com | 1650-1740 (medium) |

| Methylene Chain | CH₂ Bend/Scissor | 1450-1470 | Not specified | ~1440-1460 |

| Methylene Chain | CH₂ Twist | 1180-1350 | Not specified | ~1300 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the definitive identification and structural elucidation of this compound. It provides two critical pieces of information: the exact mass of the molecule with high accuracy (typically within 5 ppm), allowing for unambiguous molecular formula determination, and detailed fragmentation patterns that reveal the molecule's structure. lipidmaps.orgmiamioh.edu

The monoisotopic mass of this compound (C₁₂H₂₂O₃) is 214.15689 Da. uni.lu HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) analyzers, can measure this mass precisely, distinguishing it from other compounds with the same nominal mass. lipidmaps.org Analysis is often performed using electrospray ionization (ESI), which generates quasi-molecular ions such as [M+H]⁺, [M-H]⁻, or [M+Na]⁺. uni.lu

The fragmentation of this compound upon collision-induced dissociation (CID) provides structural confirmation. In negative ionization mode ([M-H]⁻), characteristic neutral losses for ω-oxoalkanoic acids include water (H₂O) and carbon dioxide (CO₂). lipidmaps.org A diagnostic fragmentation for this compound is the loss of a water molecule (M-H₂O), resulting in an ion at m/z 210. google.com In some mass spectra, a prominent base peak can be observed at m/z 74, which is attributed to a McLafferty rearrangement. google.com The analysis of these fragments helps to pinpoint the locations of the carbonyl and carboxylic acid functional groups. lipidmaps.org

Table 2: HRMS Data for this compound and its Adducts

| Ion/Adduct | Molecular Formula | Calculated m/z |

|---|---|---|

| [M] | C₁₂H₂₂O₃ | 214.15689 |

| [M-H]⁻ | C₁₂H₂₁O₃⁻ | 213.14961 uni.lu |

| [M+H]⁺ | C₁₂H₂₃O₃⁺ | 215.16417 uni.lu |

| [M+Na]⁺ | C₁₂H₂₂O₃Na⁺ | 237.14611 uni.lu |

| [M-H₂O] | C₁₂H₂₀O₂ | 196.14633 |

Novel Detection and Sensing Platforms

Recent advancements in analytical technology have spurred the development of novel platforms for the rapid and sensitive detection of fatty acids and their derivatives, including this compound. These platforms often leverage electrochemical principles and highly specific biological recognition elements.

Electrochemical Detection Methods

Electrochemical sensors offer a promising avenue for the detection of this compound due to their potential for high sensitivity, rapid response, and miniaturization. mdpi.com These methods typically involve the direct or indirect oxidation or reduction of the target analyte at an electrode surface. While specific electrochemical sensors for this compound are not extensively documented, the principles can be adapted from sensors developed for other organic acids. frontiersin.org

An amperometric sensing approach could be employed, where the current generated from the oxidation of the analyte is measured at a set potential. For instance, enzyme-based sensors for other fatty acids have utilized working potentials of +0.3 V to +0.6 V vs. Ag/AgCl to detect reaction products. frontiersin.org The development of such a sensor for this compound would involve immobilizing a specific enzyme on an electrode material (e.g., platinum, gold, or carbon nanotubes) and measuring the current proportional to the analyte's concentration. mdpi.comsemanticscholar.org The carboxylic acid moiety of this compound could also be targeted through pH-based potentiometric sensors, such as those using graphene chemoresistors, which show high sensitivity to pH changes resulting from acidic compounds. semanticscholar.org

Biosensor Development for Selective Detection

Biosensors combine a biological recognition element with a physicochemical transducer to achieve highly selective and sensitive detection. lipidmaps.org For this compound, a potential biosensor could be designed using an enzyme that specifically recognizes and metabolizes ω-oxoalkanoic acids. lipidmaps.orgfrontiersin.org

One approach is an enzyme-based amperometric biosensor. frontiersin.org This could involve an oxidase or dehydrogenase enzyme that specifically acts on this compound. The enzymatic reaction would produce an electroactive species, such as hydrogen peroxide (H₂O₂) or NADH, which can then be detected at an electrode. frontiersin.org For example, sensors for other organic acids have successfully used a bi-enzymatic system where a specific dehydrogenase generates a product that is then measured, providing a current proportional to the analyte concentration. frontiersin.org The high specificity of the enzyme would minimize interference from other structurally similar fatty acids present in a complex sample matrix. The development of such a biosensor would be valuable for applications in metabolic research and diagnostics, where real-time monitoring of specific fatty acid metabolites is crucial. lipidmaps.orgethz.ch

Applications of 12 Oxododecanoic Acid in Materials Science and Fine Chemicals

Role as a Monomer and Building Block in Polymer Science

The drive to replace petroleum-based plastics with sustainable alternatives has placed significant focus on monomers derived from biomass. 12-Oxododecanoic acid, obtainable from plant oils, serves as a critical intermediate for producing monomers essential for advanced bio-polymers.

This compound is a pivotal precursor in the synthesis of ω-aminocarboxylic acids, the monomers for high-performance polyamides like Nylon 12 and Nylon 11. nih.govnih.gov Traditional manufacturing of these nylons relies on petrochemical feedstocks, but routes utilizing this compound offer a bio-based alternative. google.comd-nb.info

One established pathway starts from vernolic acid, a fatty acid found in the seed oil of Vernonia galamensis. google.com This process involves:

Hydrogenation of vernolic acid to produce 12,13-epoxystearic acid. google.com

Oxidation of the epoxy group to yield this compound. google.comprepchem.com

Reaction with hydroxylamine (B1172632) to form this compound oxime. google.com

From this oxime intermediate, the synthesis can diverge:

For Nylon 12: The oxime is catalytically reduced or hydrogenated to yield 12-aminododecanoic acid, the direct monomer for Nylon 12. google.com

For Nylon 11: The oxime undergoes a three-step sequence involving a Beckmann rearrangement, followed by a Hofmann degradation and hydrolysis, to produce 11-aminoundecanoic acid, the monomer for Nylon 11. google.com

More recent research focuses on biocatalytic and multi-enzyme cascades to enhance sustainability. An engineered E. coli biocatalyst has been developed for the synthesis of 12-aminododecanoic acid by combining the ω-oxidation of lauric acid to this compound with a subsequent transaminase-catalyzed amination step. nih.govnih.gov Another innovative approach uses a three-enzyme cascade (lipoxygenase, hydroperoxide lyase, and ω-transaminase) to convert linoleic acid into 12-aminododecenoic acid, a precursor for Nylon 12, with 12-oxododecenoic acid being a key intermediate. nih.gov

Synthesis Routes to Polyamide Monomers via this compound

| Starting Material | Key Intermediate | Process Highlights | Final Monomer | Resulting Polyamide | Reference |

|---|---|---|---|---|---|

| Vernolic Acid | This compound oxime | Chemical synthesis involving oxidation and oximation | 12-Aminododecanoic acid | Nylon 12 | google.com |

| Vernolic Acid | This compound oxime | Beckmann rearrangement, Hofmann degradation, hydrolysis | 11-Aminoundecanoic acid | Nylon 11 | google.com |

| Linoleic Acid | 12-Oxo-9(Z)-dodecenoic acid | Three-enzyme cascade (LOX, HPL, ω-TA) | 12-Aminododecenoic acid | Nylon 12 (precursor) | nih.gov |

| Lauric Acid | This compound | Engineered E. coli (ω-oxidation and transamination) | 12-Aminododecanoic acid | Nylon 12 | nih.gov |

Beyond polyamides, this compound and its derivatives are valuable building blocks for renewable polyesters. The presence of both a carboxylic acid and an aldehyde functional group allows for various polymerization strategies. The aldehyde can be either reduced to a hydroxyl group to form a hydroxy acid or oxidized to a second carboxylic acid group to form a dicarboxylic acid.

For instance, the reduction of this compound yields 12-hydroxydodecanoic acid, a monomer that can undergo self-polycondensation to form poly(12-hydroxydodecanoate), a bio-based polyester (B1180765) valued for its durability. Alternatively, oxidation of this compound produces 1,12-dodecanedioic acid, a C12 α,ω-dicarboxylic acid. This diacid is a versatile monomer that can be co-polymerized with various bio-based diols to create a wide range of aliphatic polyesters with tailored properties. mdpi.com These polyesters, derived from monomers like 1,12-dodecanedioic acid, are noted for high thermal stability and crystallinity. mdpi.com

The mechanical and thermal properties of polymers derived from this compound are largely defined by the final polymer structure, such as a polyamide or polyester. Nylon 12, for which this compound is a key bio-based precursor, is a high-performance engineering polymer known for its exceptional heat resistance, low water absorption, chemical resistance, and high abrasion resistance. d-nb.info

The properties of these polymers are influenced by factors like crystallinity and molecular orientation. specialchem.comscispace.com Increased molecular alignment, often achieved through mechanical stretching, can enhance thermal conductivity along the polymer chains. scispace.com

A pertinent example is the bio-based polyamide PA12,36, synthesized from 1,12-dodecanediamine (a derivative of 12-aminododecanoic acid) and a fatty dimer acid. mdpi.com Research on this polymer provides specific data on the performance characteristics achievable with C12 monomers derived from renewable sources.

Thermal and Mechanical Properties of Bio-based Polyamide PA12,36

| Property | Value | Significance |

|---|---|---|

| Melting Temperature (Tm) | 85.8 °C | Indicates the transition from solid to a viscous liquid. mdpi.com |

| Glass Transition Temperature (Tg) | 30.4 °C | Temperature at which the amorphous regions transition from a rigid to a rubbery state. mdpi.com |

| 5% Decomposition Temperature (Td5%) | 425 °C | Temperature at which the polymer loses 5% of its weight, indicating high thermal stability. mdpi.com |

| Tensile Stress at Break | 10.0 ± 2.1 MPa | Measures the maximum stress the material can withstand before breaking. mdpi.com |

| Tensile Strain at Break | 1378 ± 3% | Indicates superior elongation and flexibility. mdpi.com |

A primary driver for using this compound is sustainability. Its synthesis from renewable plant oils like vernonia or safflower oil, or through fermentation processes, reduces the reliance on finite petrochemical resources. nih.govgoogle.com This bio-based origin is a cornerstone of its environmental advantage. sciepublish.com

The polymers derived from it, such as polyamides and polyesters, possess chemical structures that are more amenable to biodegradation compared to conventional polyolefin plastics. The presence of polar ester or amide linkages in the polymer backbone makes them susceptible to hydrolysis, a key step in the degradation process. studymind.co.uk The biodegradability of these polymers is influenced by several factors, including molecular weight, crystallinity, and hydrophilicity. core.ac.ukmdpi.com Generally, enzymes preferentially attack the less-ordered amorphous regions of a polymer, meaning that highly crystalline polymers may degrade more slowly. core.ac.uk Because they are constructed from monomers that are part of natural fatty acid cycles, these bio-polyamides and bio-polyesters are anticipated to be more compatible with natural degradation pathways.

Research into Mechanical and Thermal Properties of this compound-Derived Polymers

Precursor in Fine Chemical and Specialty Chemical Synthesis

The reactivity of the aldehyde and carboxylic acid groups makes this compound a useful intermediate for specialty chemicals beyond polymers.

This compound and its derivatives have found applications in the fragrance and flavor industry. The methyl ester, methyl 12-oxododecanoate, is used as a fragrance ingredient, imparting a musky scent. lookchem.com

Furthermore, this compound is a co-product in biocatalytic processes that generate valuable aroma compounds. For example, the enzymatic cleavage of hydroperoxides from linoleic acid by hydroperoxide lyase yields both 12-oxo-9(Z)-dodecenoic acid and hexanal (B45976). nih.govmdpi.com Hexanal is a high-value "green note" flavor compound used extensively in the food and fragrance industry. nih.gov This process provides a route to valorize the entire fatty acid molecule. Additionally, there is research into using fatty acid derivatives like this compound as precursors for the chemo-enzymatic synthesis of natural macrocyclic ketones and lactones, which are themselves important fragrance ingredients. googleapis.com

Synthesis of Pharmaceutical Intermediates and Advanced Building Blocks

This compound serves as a versatile precursor in the synthesis of various pharmaceutical intermediates and advanced building blocks, although its direct clinical applications are not the focus here. Its chemical structure, featuring both a terminal carboxylic acid and an aldehyde group, allows for a range of chemical modifications to create more complex molecules.

A notable application is in the synthesis of 12-aminododecanoic acid, a monomer for Nylon-12. google.com The process can start from vernolic acid, a naturally occurring fatty acid. google.com Hydrogenation of vernolic acid yields 12,13-epoxystearic acid, which is then oxidized to produce this compound. google.com This oxo acid is subsequently reacted with hydroxylamine to form this compound oxime. google.com Catalytic reduction of this oxime then yields 12-aminododecanoic acid. google.comresearchgate.net This multi-step synthesis highlights the role of this compound as a key intermediate. researchgate.net

Furthermore, this compound oxime can be a starting point for producing 11-aminoundecanoic acid, the monomer for Nylon-11. researchgate.net This involves a three-step sequence including a Beckmann rearrangement, Hofmann degradation, and hydrolysis. researchgate.netresearchgate.net

The benzyloxy derivative, 12-(benzyloxy)-12-oxododecanoic acid, is another important building block. achemblock.combldpharm.com It is utilized in the synthesis of complex molecules like GalNAc-conjugated oligonucleotides and has been investigated for its potential in creating antiproliferative agents. The benzyl (B1604629) group acts as a protecting group for the hydroxyl moiety, allowing for selective reactions at other parts of the molecule.

Derivatives of this compound are also explored for their potential biological activities. For instance, some derivatives have been investigated for anti-inflammatory and anticancer properties, suggesting their role as lead compounds in drug development.

Production of Other Industrially Relevant Chemicals (e.g., ω-amino acids)

This compound is a pivotal intermediate in the production of several industrially significant chemicals, most notably ω-amino acids, which are monomers for polyamides like Nylon-11 and Nylon-12. researchgate.netnih.gov

The synthesis of 12-aminododecanoic acid (the monomer for Nylon-12) from this compound is a well-established process. google.comnih.gov This transformation is often achieved through the formation of an oxime intermediate followed by reduction. google.comresearchgate.net A biocatalytic approach using ω-transaminases for the amination of this compound has also been successfully demonstrated. nih.gov This enzymatic route is part of a larger trend towards developing more sustainable, bio-based production methods for polymers. researchgate.netnih.gov

Similarly, this compound is a precursor for 11-aminoundecanoic acid, the building block of Nylon-11. researchgate.net This involves converting this compound oxime through a series of reactions. researchgate.net The ability to produce both C11 and C12 ω-amino acids from a common intermediate derived from a renewable resource like castor oil presents a divergent and efficient synthetic strategy. researchgate.net

Beyond ω-amino acids, this compound can be a precursor to other valuable chemicals. For example, it can be used to synthesize dodecanedioic acid, a dicarboxylic acid used in the production of polyesters, polyamides (like PA 6,12), powder coatings, corrosion inhibitors, and plasticizers. corvay-specialty.comnih.gov The conversion of this compound to dodecanedioic acid can be achieved through oxidation. nih.gov

The development of multi-enzyme cascades to produce these chemicals from renewable feedstocks is an active area of research. nih.govnih.gov For instance, engineered E. coli has been used to convert lauric acid to this compound, which is then aminated to 12-aminododecanoic acid. nih.gov Another innovative approach involves a three-enzyme cascade using lipoxygenase, hydroperoxide lyase, and ω-transaminase to produce 12-aminododecenoic acid from linoleic acid, with 12-oxododecenoic acid as an intermediate. nih.gov

Table 1: Industrially Relevant Chemicals Derived from this compound

| Precursor | Derived Chemical | Industrial Application | Citation |

|---|---|---|---|

| This compound | 12-Aminododecanoic acid | Monomer for Nylon-12 | google.comnih.gov |

| This compound | 11-Aminoundecanoic acid | Monomer for Nylon-11 | researchgate.net |

| This compound | Dodecanedioic acid | Production of polyesters, polyamides, coatings, etc. | corvay-specialty.comnih.gov |

| 12-Oxododecenoic acid | 12-Aminododecenoic acid | Precursor for Nylon-12 | nih.gov |

Environmental Fate and Biodegradation Studies

Microbial Degradation Pathways in Environmental Systems

The microbial degradation of this compound and related long-chain fatty acids is a key process in their environmental fate. Microorganisms have evolved various enzymatic pathways to break down these organic molecules. mdpi.com

One significant pathway for the metabolism of long-chain fatty acids is ω-oxidation, which leads to the formation of dicarboxylic acids. This process is an alternative to the more common β-oxidation pathway. The resulting dicarboxylic acids are then further metabolized through peroxisomal β-oxidation.

In some engineered microbial systems, this compound is an intermediate in the conversion of dodecane (B42187) to dodecanedioic acid. rsc.org In Candida viswanathii, for example, dodecane is first hydroxylated to 12-hydroxydodecanoic acid, which is then oxidized to this compound by fatty alcohol oxidase and alcohol dehydrogenase. rsc.org Finally, a fatty aldehyde dehydrogenase converts this compound to dodecanedioic acid. rsc.org

Assessment of Biodegradability and Environmental Impact of Related Compounds

The biodegradability of compounds structurally related to this compound, such as dodecanedioic acid, is an area of significant interest, particularly in the context of developing environmentally friendly materials. corvay-specialty.comontosight.ai

Dodecanedioic acid is considered biodegradable. corvay-specialty.com This property is a key driver for its use in the synthesis of biodegradable polymers, which can help mitigate the environmental impact of traditional plastics. ontosight.ai Polyesters and polyamides derived from dodecanedioic acid are being explored for their potential as sustainable materials. ontosight.airesearchgate.net For example, poly(glycerol-dodecanoate), a biodegradable elastomer synthesized from glycerol (B35011) and dodecanedioic acid, has shown promise for medical applications. nih.gov

The biodegradability of poly(ester amides) derived from monomers like 1,12-dodecanediol (B52552) and 1,12-dodecanedioic acid has also been studied. researchgate.net The degradation of these polymers can occur through both hydrolytic and enzymatic processes, with the rate and mechanism depending on the specific polymer structure and the environmental conditions. researchgate.netmdpi.com The presence of ester linkages makes them susceptible to hydrolysis, while the incorporation of amino acids can influence their biocompatibility and enzymatic degradation. researchgate.net

The environmental fate of long-chain alcohols, which are structurally related to the corresponding acids, has also been investigated. researchgate.net These studies help to build a broader understanding of how long-chain aliphatic compounds behave in the environment.

Computational and Theoretical Studies

Molecular Modeling and Docking Studies for Compound Interactions

Computational methods, particularly molecular modeling and docking, are valuable tools for understanding the interactions of this compound and related fatty acids with biological macromolecules at the molecular level.

Molecular docking simulations have been employed to investigate the binding of various fatty acids, including 11-oxododecanoic acid, to the catalytic domain of human histone deacetylases (HDACs). nih.gov Such studies can predict the binding affinity and identify key interactions between the ligand and the protein's active site. nih.gov For example, in a study of HDAC inhibitors from royal jelly, molecular docking was used to screen 32 different fatty acids. nih.gov The insights from these simulations can guide the design of new and more potent enzyme inhibitors.

In the context of snake venom neutralization, molecular docking has been used to screen phytochemicals from plant extracts for their ability to bind to and inhibit cardiotoxins. japsonline.com This high-throughput virtual screening approach can identify potential lead compounds for the development of antivenom agents. japsonline.com The process involves generating a 3D model of the target protein, preparing the structures of the small molecules, and then simulating their binding to the protein's active site. japsonline.com

Molecular dynamics simulations can further refine the understanding of these interactions by modeling the dynamic changes in the protein-ligand complex over time. ebi.ac.uk These simulations have been used to compare conformational changes in transaminase proteins to understand substrate specificity, which is relevant for the biocatalytic production of ω-amino acids from oxo-acids. ebi.ac.uk

Computational studies have also been used to rationalize the regio- and stereoselectivity of fatty acid oxygenation by enzymes like cytochrome P450s. dntb.gov.uaacs.org By simulating the diffusion of fatty acids into the enzyme's active site and calculating interaction energies, researchers can understand why certain positions on the fatty acid chain are preferentially oxidized. acs.org For example, simulations can help explain why an enzyme might favor ω-hydroxylation over other positions. dntb.gov.uadiva-portal.org

In Silico Pathway Prediction and Metabolic Flux Analysis

The biotechnological production of this compound and its derivatives is increasingly guided by computational tools to design and optimize microbial cell factories. These in silico methods allow for the prediction of optimal metabolic pathways and the analysis of cellular metabolism, accelerating the development of efficient production strains.

In Silico Pathway Prediction: Computational algorithms are employed to identify genetic modifications that can channel metabolic flux towards the desired product. A key strategy involves using genome-scale metabolic models to simulate the effect of gene knockouts on the production of a target molecule. For instance, constraint-based modeling combined with algorithms like Optknock has been used to pinpoint gene deletion targets in Escherichia coli to enhance the production of C12 fatty acids, the precursors to 12-ODDA. nih.gov These models predict non-obvious gene deletions that can rewire the microbe's metabolism for increased production. nih.gov